3H-arsole
Description
Historical Trajectories in Organoarsenic Chemistry and the Emergence of the Arsole (B1233406) Concept
Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich history that predates much of modern organic chemistry. usa-journals.comwikipedia.org The field's origins can be traced to 1760 with the synthesis of the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine) by French chemist Louis Claude Cadet. rsc.org This compound is sometimes regarded as the first synthetic organometallic compound. wikipedia.org For over two centuries, these compounds have provided valuable insights into fundamental chemical concepts, from valency to aromaticity. usa-journals.comrsc.org
The conceptualization of arsole emerged from the exploration of arsenic's position in Group 15 of the periodic table, drawing parallels with its lighter analogue, nitrogen. rsc.org In the 1920s, chemists, including Eustace E. Turner and George J. Burrows, began to investigate arsenic analogues of nitrogen heterocycles. rsc.org They applied the name 'arsole' to the arsenic counterpart of pyrrole (B145914), a well-known aromatic five-membered ring containing nitrogen. rsc.org This concept positioned arsole (C₄H₅As) as a heterocyclic system where an arsenic atom replaces the nitrogen atom in the pyrrole ring. wikipedia.org While various substituted arsoles have been synthesized and studied, the parent, unsubstituted arsole has not been isolated in its pure form. rsc.orgwikipedia.org
Arsoles as Metalloles: Conceptual Framework and Analogies within Group 15 Heterocycles
Arsole is classified as a metallole, which is a derivative of cyclopentadiene (B3395910) where a carbon atom is replaced by a metal or metalloid heteroatom. wikipedia.orgwikipedia.org This framework includes a variety of five-membered heterocycles containing elements such as phosphorus (phosphole), antimony (stibole), and bismuth (bismole), in addition to arsenic (arsole). wikipedia.org As a member of the Group 15 heterocycles, arsole is isoelectronic with pyrrole and phosphole, providing a basis for comparative studies. wikipedia.org
Despite the isoelectronic relationship, significant structural and electronic differences exist. Pyrrole is a planar, aromatic molecule. wikipedia.org In contrast, theoretical calculations indicate that the arsole molecule is not planar, with the hydrogen atom bonded to the arsenic extending out of the molecular plane. wikipedia.orgreddit.com This non-planarity has profound implications for its aromaticity. Quantum chemical calculations suggest that arsole is only moderately aromatic, possessing approximately 40% of the aromaticity of pyrrole. wikipedia.org The degree of aromaticity in these Group 15 heterocycles decreases down the group; pyrrole is the most aromatic, followed by phosphole, and then arsole. researchgate.net This trend is attributed to the geometry at the heteroatom; the larger size and different bond angles of arsenic compared to nitrogen inhibit the effective delocalization of the arsenic atom's lone pair of electrons into the ring system. rsc.org The chemical properties of arsole derivatives are often found to be similar to their phosphole counterparts. wikipedia.org
Challenges and Motivations in 3H-Arsole Research: An Academic Perspective
Research into the arsole system, including 3H-arsole, is driven by academic curiosity about fundamental bonding and electronic properties, but it is also fraught with significant practical challenges. nih.gov
Challenges:
Toxicity and Handling: A primary challenge is the inherent toxicity of arsenic compounds. nih.gov Many conventional synthetic routes require volatile and highly toxic arsenic precursors, which raises significant safety concerns and has historically restricted experimental studies. nih.govresearchgate.net
Instability of Parent Compound: The parent arsole molecule has never been isolated in a pure form, a fact that severely limits direct experimental investigation of its properties. reddit.comacs.org Research must often rely on more stable, substituted derivatives or theoretical calculations. wikipedia.org
Motivations:
Fundamental Understanding of Aromaticity: A major academic driver for arsole research is the desire to understand the limits and nuances of aromaticity. rsc.org The debate over the degree of aromaticity in arsoles, given their non-planar structure and the electronic contribution of a heavy p-block element, provides a compelling case study for refining chemical theory. wikipedia.orgresearchgate.net Computational predictions of properties like frontier orbital levels and inversion energies have spurred efforts to synthesize and characterize these molecules. nih.govresearchgate.net
Development of Functional Materials: There is significant interest in creating novel arsenic-containing π-conjugated molecules and polymers. nih.gov The unique electronic structure of arsoles suggests potential applications in materials science. For example, some arsole derivatives have been reported as luminescent substances, and their lower tendency to be oxidized compared to phospholes makes them intriguing candidates for organic electronics and photonics. researchgate.net
Safer Synthetic Methodologies: The hazards associated with traditional organoarsenic chemistry have motivated the development of safer synthetic pathways. nih.gov For instance, nonvolatile intermediate transformation (NIT) methods, which use nonvolatile inorganic precursors to prepare intermediates like cyclooligoarsines, have been developed to provide safer access to functional arsole derivatives. nih.govresearchgate.net This innovation opens the door to more extensive experimental exploration of this class of compounds. nih.gov
Properties
Molecular Formula |
C4H5As |
|---|---|
Molecular Weight |
128 g/mol |
IUPAC Name |
3H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI Key |
WOPPANRSKRFKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[As]=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3h Arsole and Its Derivatives
Strategies for the Preparation of Substituted Arsoles: Overcoming Synthetic Barriers
The primary challenge in arsole (B1233406) synthesis has been the management of hazardous arsenic reagents. scite.ai Modern synthetic strategies focus on circumventing the use of volatile and toxic intermediates like arsine gas or haloarsines. nih.gov The development of nonvolatile intermediate transformation (NIT) methods has been a significant breakthrough, enabling the safer handling of arsenic sources and facilitating the synthesis of a wide array of functional arsole derivatives. scite.aiscispace.comnih.gov These approaches, combined with powerful catalytic systems, have overcome many of the initial synthetic barriers, allowing for the systematic study of arsoles and their incorporation into advanced materials. nih.gov
A major advancement in the synthesis of organoarsenic compounds is the move away from hazardous traditional precursors. researchgate.net The Nonvolatile Intermediate Transformation (NIT) method has been pivotal, utilizing stable, non-volatile inorganic arsenic compounds or cyclooligoarsines as starting materials. scite.aiscispace.comnih.gov This strategy avoids the need for volatile and toxic substances like phenylarsine (B13959437) or dichlorophenylarsine (B1196948). scite.ai
A key application of this approach involves the in situ generation of reactive arsenic species from stable precursors. For instance, diiodoarsine can be generated from the reaction of cyclooligoarsines, such as pentaphenylpentarsole, with iodine and then used immediately in subsequent reactions without isolation. semanticscholar.org This minimizes handling risks while providing a reactive intermediate for arsole ring construction. semanticscholar.orgacs.org
| Precursor Type | Example Compound | State/Volatility | Key Characteristics | Reference |
|---|---|---|---|---|
| Traditional Volatile | Dichlorophenylarsine | Volatile Liquid | Highly toxic, hazardous to handle. | scite.ainih.gov |
| Traditional Volatile | Phenylarsine | Volatile Liquid | Toxic and pyrophoric. | scite.ai |
| Non-Volatile Intermediate | Cyclooligoarsines (e.g., (AsR)n) | Solid | Air-stable solid, serves as a safe source for reactive arsenic halides via in-situ reaction. | scispace.comnih.govsemanticscholar.org |
| Non-Volatile Intermediate | Dibromo(phenyl)stibane / Dichloro(phenyl)arsine | Solid/Liquid | Used in condensation reactions with dilithium (B8592608) intermediates for heterole synthesis. | mdpi.com |
The formation of the five-membered arsole ring is the critical step in synthesis. A highly effective method involves the reaction of an arsenic dihalide with a 1,4-dimetallated-1,3-diene. One prominent example is the reaction of in situ-generated diiodoarsine with titanacyclopentadienes, which readily yields 2,5-diarylarsoles. acs.org This method provides a practical route to arsoles from non-volatile precursors. acs.org Another common cyclization strategy involves the reaction of an arsenic source, such as dichlorophenylarsine, with a dilithiated species. For instance, the dianion generated from the dilithiation of 3,3'-dibromo-2,2'-bithiophene (B32780) reacts with dichlorophenylarsine to afford a dithienoarsole derivative. nih.gov These cyclization reactions are fundamental for creating the core arsole heterocycle. scite.aiscispace.com
| Arsenic Source | Diene Precursor | Reaction Type | Resulting Arsole | Reference |
|---|---|---|---|---|
| Diiodoarsine (in situ) | Titanacyclopentadiene | Metalla-cyclization/Transmetalation | 2,5-Diarylarsoles | acs.org |
| Dichlorophenylarsine | Dilithiated 3,3'-dibromo-2,2'-bithiophene | Condensation/Cyclization | Dithieno[3,2-b;2′,3′-d]arsole | nih.gov |
| Dichloro(phenyl)arsine | 3,3′-dilithio-2,2′-binaphthyl | Condensation/Cyclization | 6-Phenyldinaphtho[2,3-b,2′,3′-d]arsole | mdpi.com |
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to organoarsenic chemistry has enabled the creation of complex arsole-based molecules and polymers. researchmap.jp These catalytic methods are crucial for both the functionalization of pre-formed arsole rings and for the construction of arsole-containing polymeric chains. scispace.comnih.gov The tolerance of these reactions to various functional groups and their high efficiency make them ideal for synthesizing advanced materials. nih.govrsc.org
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of arsole chemistry, it has been primarily applied in polycondensation reactions to synthesize π-conjugated polymers incorporating arsenic atoms in the main chain. researchgate.net For example, Suzuki-Miyaura polycondensation of bis(p-bromophenyl)phenylarsine with appropriate diboronic esters yields triphenylarsine-containing polymers. researchgate.net This demonstrates that the arsenic atom is tolerated by the palladium catalyst, allowing for the expansion of conjugation through the arsenic center. This methodology has also been used in two-step procedures to create complex fused heterocycles like benzo scite.aiscispace.comfuro[3,2-b]indoles, showcasing its utility in building complex molecular architectures. researchgate.netbeilstein-journals.org
Stille polymerization is another cornerstone of polymer chemistry, used to create conjugated polymers by coupling an organostannane with an organohalide. This technique has been successfully applied to the synthesis of arsole-containing polymers, a class of materials that had been largely unexplored. nih.govresearchgate.net A notable achievement is the synthesis of a soluble dithieno[3,2-b;2′,3′-d]arsole copolymer via microwave-assisted Stille polymerization. nih.gov The reaction between a dibrominated dithienoarsole monomer and trans-1,2-bis(tributylstannyl)ethene, catalyzed by Pd(PPh₃)₄, proceeded effectively, indicating that the arsenic atom in the monomer does not poison the palladium catalyst. nih.gov This work produced a p-type semiconducting polymer, highlighting the potential of arsole-containing systems in molecular electronics. nih.govresearchgate.net
| Reaction | Arsenic-Containing Monomer | Co-monomer | Catalyst | Polymer Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Polycondensation | Bis(p-bromophenyl)phenylarsine | Arene-diboronic acid/ester | Not specified | Main-chain triphenylarsine (B46628) polymers | researchgate.net |
| Stille Polymerization | Dibrominated Dithienoarsole | trans-1,2-bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Poly(dithienoarsole-vinylene) | nih.govresearchgate.net |
The development of stereoselective and asymmetric methods is a frontier in synthetic chemistry, aiming to control the three-dimensional arrangement of atoms. uwindsor.caethz.ch In organoarsenic chemistry, the trivalent arsenic atom can act as a stereocenter due to its higher inversion barrier compared to nitrogen. researchgate.net This opens the door to creating chiral arsole-based compounds. Asymmetric synthesis in this area is emerging, with key progress being made in reactions like catalytic asymmetric hydroarsination. For example, a copper(I)-catalyzed asymmetric 1,4-hydroarsination of β-substituted α,β-unsaturated esters has been achieved with high enantioselectivity. researchgate.netresearchgate.net While this reaction creates a chiral tertiary arsine, not a chiral arsole ring directly, it establishes a crucial precedent for stereocontrol in organoarsenic bond formation. The synthesis of chiral bis(tertiary arsines) through the stereoselective alkylation of a chiral phosphine-stabilized bis(arsenium triflate) further demonstrates that high levels of stereocontrol are achievable for arsenic stereocenters. researchgate.net These foundational studies are paving the way for the future development of truly asymmetric syntheses of chiral arsole scaffolds.
Palladium-Catalyzed Coupling Reactions in Arsole Synthesis
Suzuki-Miyaura Cross-Coupling for Arsole Functionalization
Synthesis of Specific Arsole Derivatives
The development of targeted synthetic routes has enabled the creation of a variety of arsole derivatives with tailored electronic and photophysical properties. Key among these are systems where the arsole ring is fused with other aromatic moieties, such as benzene (B151609) or thiophene (B33073) rings.
Benzo-fused arsoles, also known as benzarsoles or arsindoles, are a significant class of arsole derivatives where an arsole ring is fused to a benzene ring. wikipedia.org Their synthesis has been approached through several effective methods.
A prominent strategy involves the use of zirconacycles. For instance, 2,3-diarylbenzo[b]arsoles have been successfully synthesized from the reaction of zirconacyclopentadienes with diiodophenylarsine. nih.govresearchgate.netresearchgate.net This method allows for structural modifications by selecting appropriate diarylacetylene precursors to form the initial zirconacycle. nih.gov Further functionalization can be achieved through Suzuki-Miyaura coupling reactions on the benzarsole core. nih.govresearchgate.net
Another versatile route proceeds via a common β,o-dilithio-β-trimethyl-silylstyrene intermediate. jst.go.jp This intermediate, generated in three steps from phenylacetylene (B144264) or o-bromoiodobenzene, reacts with various metal reagents, including arsenic compounds, to form 2-trimethylsilyl-1-benzometalloles. jst.go.jp The trimethylsilyl (B98337) group can subsequently be removed to yield the unsubstituted benzarsole. jst.go.jp
Additionally, benzo-fused dithia-chloro-arsoles can be prepared by reacting toluene-3,4-dithiol (B1216458) or benzene-1,2-dithiol with arsenic trichloride. cardiff.ac.uk
Table 1: Synthetic Methodologies for Benzo-fused Arsoles
| Method | Precursors | Reagents / Conditions | Product Type | Reference(s) |
|---|
Dithieno[3,2-b:2′,3′-d]arsole (DTA) derivatives are another important class of arsole compounds, valued for their stability and luminescent properties. rsc.orgrsc.org Facile and safe synthetic procedures have been developed that notably avoid the use of volatile and highly toxic arsenic intermediates. rsc.orgrsc.org
A common approach involves the in situ generation of diiodoarsine or the use of dichlorophenylarsine. rsc.orgd-nb.info The synthesis typically starts with a bridged bithiophene which is dilithiated using reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). d-nb.inforesearchgate.net This dianion is then quenched with dichlorophenylarsine to afford the dithienoarsole core. d-nb.info This method has been used to produce the first dithienoarsole heterocycle, which, unlike its dithienophosphole counterpart, is stable to oxidation in ambient air. d-nb.info
The resulting DTA derivatives are amenable to further structural modification and π-system extension through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgrsc.org For instance, bromination of the DTA core with N-bromosuccinimide (NBS) or carbon tetrabromide followed by a Suzuki-Miyaura coupling with an arylboronic acid can introduce aryl groups at the 2- and 6-positions. rsc.orgd-nb.info These compounds exhibit intense photoluminescence in both solution and solid states. rsc.orgrsc.org
Table 2: Synthesis of Dithieno[3,2-b:2′,3′-d]arsole (DTA) Derivatives
| Starting Material | Key Reagents | Intermediate | Final Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| 3,3'-Dibromo-2,2'-bithiophene derivative | n-BuLi, Dichlorophenylarsine | Dilithiated bithiophene | Phenyl-substituted DTA | Avoids volatile arsenic intermediates. | d-nb.info |
| Phenyl-substituted DTA | N-Bromosuccinimide (NBS) | Dibrominated DTA | 2,6-Dibromo-DTA | Allows for further functionalization. | rsc.org |
| Dibrominated DTA | Phenylboronic acid, Pd catalyst | - | 2,6-Diaryl-DTA | Suzuki-Miyaura coupling for π-extension. | rsc.org, rsc.org |
The incorporation of arsole units into polymer backbones has led to the development of novel π-conjugated materials with unique optoelectronic properties. researchgate.netresearchgate.net Several polymerization strategies have been successfully employed.
A powerful method for synthesizing arsole-containing polymers is the post-element-transformation of a reactive organometallic polymer. researchgate.nettandfonline.comresearchgate.net This technique typically utilizes a precursor polymer containing titanacyclopentadiene units in its main chain. researchgate.netsci-hub.se This organotitanium polymer is then reacted with an arsenic-containing electrophile, such as diiodophenylarsine or dichlorophenylphosphine, to transform the titanacycle units into arsole rings directly within the polymer backbone. researchgate.nettandfonline.com
This approach is highly versatile, as it allows for the creation of various heterole-containing polymers by simply changing the electrophile. sci-hub.se It has been used to produce donor-acceptor type π-conjugated polymers by designing the organotitanium precursor to contain electron-donating units alongside the reactive titanacycles. tandfonline.com The resulting arsole polymers exhibit interesting photophysical properties, including orange photoluminescence and the ability to generate singlet oxygen due to the heavy-atom effect of arsenic. researchgate.net
Conventional polymerization methods have also been adapted for arsole-containing monomers. Suzuki-Miyaura polycondensation is a key technique used to create main-chain arsole polymers. nih.govresearchgate.net This involves the palladium-catalyzed reaction of a dibrominated arsole derivative with a diboronic acid comonomer. nih.govrsc.org Similarly, Stille polycondensation, which couples a distannylated monomer with a dihalogenated one, has been used to successfully synthesize soluble copolymers of dithienoarsole, yielding p-type semiconducting materials. d-nb.inforesearchgate.net
Olefin metathesis polymerization has also been employed to produce side-chain arsole polymers. nih.gov More specifically, Ring-Opening Metathesis Polymerization (ROMP) has been highlighted as a versatile and advantageous method for generating main-group element-functionalized hybrid materials, including those containing arsenic. researchgate.net These different polymerization strategies lead to polymers with distinct emission behaviors, such as aggregation-caused quenching and aggregation-induced emission enhancement. nih.gov
Table 3: Polymerization Strategies for Arsole-Containing Macromolecules
| Polymerization Method | Monomers / Precursors | Catalyst / Reagent | Polymer Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Post-Element-Transformation | Organotitanium polymer with titanacyclopentadiene units | Diiodophenylarsine (PhAsI₂) | Main-chain π-conjugated polymer | Versatile synthesis of various heterole polymers. | tandfonline.com, researchgate.net, researchgate.net |
| Suzuki-Miyaura Polycondensation | Dibrominated arsole derivatives, Diboronic acid comonomers | Palladium catalyst | Main-chain π-conjugated polymer | Forms polymers with tunable emission properties. | nih.gov, researchgate.net, rsc.org |
| Stille Polycondensation | Dibrominated dithienoarsole, Distannylated comonomer | Palladium catalyst | Main-chain π-conjugated copolymer | Produces stable, p-type semiconducting polymers. | researchgate.net, d-nb.info |
| Olefin Metathesis / ROMP | Arsole derivatives with olefinic groups | Grubbs catalyst | Side-chain or Main-chain polymers | Produces polymers with varied emission behaviors. | nih.gov, researchgate.net |
Polymerization Strategies for Arsole-Containing Macromolecules
Post-Element-Transformation Techniques
Comparison of Synthetic Strategies with Analogous Heterocycles (e.g., Phospholes, Stannoles)
The synthetic methodologies for arsoles often find parallels with those for other heavy heterocycles like phospholes (phosphorus), stannoles (tin), germoles (germanium), and siloles (silicon). The Fagan-Nugent method, which utilizes zirconacyclopentadiene intermediates, is a broadly applicable organometallic route for preparing a wide range of metalloles, including phospholes, arsoles, and stannoles, demonstrating a unified synthetic approach. acs.orgresearchgate.net
The post-element-transformation technique using titanacyclopentadiene-containing polymers is another example of a shared strategy. The same organotitanium polymer can be reacted with diphenyltin (B89523) dichloride, dichlorophenylphosphine, or diiodophenylarsine to yield polymers containing stannole, phosphole, or arsole units, respectively. tandfonline.com This allows for a direct comparison of the properties of polymers that differ only by the heteroatom.
Despite these similarities, key differences exist, particularly in the stability and reactivity of the resulting compounds. For example, dithienoarsole derivatives have been shown to be significantly more stable towards ambient oxidation than their dithienophosphole analogues. rsc.orgrsc.orgd-nb.info Conversely, the synthesis of phospholes can sometimes be more facile; electrophilic substitution reactions on the phosphole ring, while not as easy as for pyrrole (B145914), can be achieved, which is more challenging for arsoles. acs.orgresearchgate.net The synthesis of stannyl-substituted phospholes has been achieved via phosphanide (B1200255) addition to diynes, a method that can be compared to the lithiation-quenching routes used for arsoles. acs.org These comparative insights are crucial for the rational design and synthesis of new heteroatom-containing materials with specific, predictable properties.
Theoretical and Computational Investigations of 3h Arsole Systems
Quantum Chemical Characterization of Arsole (B1233406) Electronic Structure and Bonding
Quantum chemical calculations provide deep insights into the electronic structure and bonding of 3H-arsole, explaining its geometry and reactivity. These theoretical approaches are crucial for understanding this and other organoarsenic compounds. researchgate.net
Unlike its lighter analogue pyrrole (B145914), which is notably planar, the parent 1H-arsole molecule is not planar. The hydrogen atom bonded to the arsenic atom extends out of the molecular plane. wikipedia.org This deviation from planarity is a critical factor influencing its electronic properties. The geometry around the arsenic atom in 3H-arsole, with three bonding domains and no lone pairs directly involved in the ring's pi-system in the same way as 1H-arsole, tends towards a trigonal planar arrangement. However, the inherent properties of the heavy arsenic atom and its bonding characteristics can lead to puckering of the five-membered ring. savemyexams.comlibretexts.org
Computational studies have shown that the planarity of the arsole ring can be influenced by substituents. While the parent arsole is non-planar, certain derivatives can exhibit varying degrees of planarity. wikipedia.org The inversion barrier at the arsenic atom in arsole is calculated to be significant, suggesting that the trigonal pyramidal geometry at the arsenic center is relatively stable and does not easily invert at room temperature. researchgate.net This high inversion barrier, a characteristic shared with phosphole, contrasts with the low inversion barrier of amines. researchgate.netacs.org
Table 1: Comparison of Molecular Geometries
| Molecule | Central Atom Electron Domains | Molecular Shape at Heteroatom | Ring Planarity | Approximate Bond Angles |
| 3H-Arsole (predicted) | 3 bonding pairs | Trigonal Planar | Can be non-planar | ~120° |
| 1H-Arsole | 3 bonding pairs, 1 lone pair | Trigonal Pyramidal | Non-planar | <109.5° |
| Pyrrole | 3 bonding pairs, 1 lone pair (delocalized) | Trigonal Planar | Planar | ~120° |
| Ammonia | 3 bonding pairs, 1 lone pair | Trigonal Pyramidal | N/A | 107° |
| Boron Trifluoride | 3 bonding pairs | Trigonal Planar | Planar | 120° |
This table is generated based on VSEPR theory and computational findings for comparative purposes. wikipedia.orgsavemyexams.comweebly.com
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, dictating the molecule's ability to donate or accept electrons. ossila.comlibretexts.org
For arsoles, theoretical calculations predict a low-lying LUMO. researchgate.net This suggests that arsoles have a propensity to act as electron acceptors. The energy of the HOMO is crucial for determining the molecule's electron-donating capability. ossila.com The distribution of the HOMO and LUMO across the arsole ring system is key to its reactivity. The HOMO is typically delocalized over the carbon atoms of the ring, while the LUMO's character can be significantly influenced by the arsenic atom. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the electronic transitions of the molecule, often observed in UV-Vis spectroscopy. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. The electronic transitions in arsole derivatives are a subject of ongoing research, with the potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.org
Molecular Geometry and Planarity Considerations
Aromaticity Assessment in Arsole and its Derivatives
The aromaticity of arsole has been a topic of considerable debate, with theoretical studies providing the most detailed insights. wikipedia.org Aromaticity is associated with electron delocalization within a planar, cyclic, conjugated system, leading to enhanced stability. wikipedia.org
Quantum chemical calculations, including a 2005 review, concluded that arsole itself is "moderately" aromatic, with a ring current estimated to be about 40% of that found in the archetypal aromatic heterocycle, pyrrole. wikipedia.org However, it was also noted that this ring current is comparable to that of cyclopentadiene (B3395910), which is generally considered non-aromatic. wikipedia.org The degree of aromaticity can vary significantly with the substitution pattern on the arsole ring. wikipedia.org
A powerful computational method for quantifying aromaticity is the Gauge-Including Magnetically Induced Current (GIMIC) approach. researchgate.netgithub.io GIMIC calculates the strength of the ring current induced in a molecule when subjected to an external magnetic field. A diatropic (clockwise) ring current is a hallmark of aromaticity, while a paratropic (counter-clockwise) current indicates antiaromaticity.
GIMIC calculations have been instrumental in reinvestigating the aromaticity of arsole. researchgate.net These studies confirm that arsole is moderately aromatic. researchgate.net By numerically integrating the current density, a quantitative measure of the ring current strength can be obtained, allowing for direct comparison with other cyclic compounds. researchgate.netresearchgate.net For instance, the ring current strength of arsole has been compared to that of pyrrole, phosphole, and cyclopentadiene to place its aromaticity on a quantitative scale. researchgate.net
Nucleus-Independent Chemical Shift (NICS) is another widely used computational tool for assessing aromaticity. rsc.org NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests antiaromaticity.
Beyond ring currents and NICS, other criteria are used to assess aromaticity. Delocalization indices, derived from the quantum theory of atoms in molecules (QTAIM), measure the extent of electron sharing between atoms and can provide insight into electron delocalization.
Magnetic criteria for aromaticity, such as magnetic susceptibility exaltations and the anisotropy of the induced current density (ACID), offer complementary perspectives. researchgate.net These methods, along with GIMIC and NICS, provide a comprehensive picture of the electronic structure of arsole. researchgate.net For example, analysis of magnetically induced current density maps can visualize the flow of electrons and clearly distinguish between aromatic and antiaromatic pathways. researchgate.net Studies comparing various aromaticity indices have shown that while most methods agree on the general trend of aromaticity (e.g., pyrrole > arsole), the relative degree can differ depending on the specific criterion used. researchgate.net
Table 2: Calculated Aromaticity Indices for Arsole and Related Compounds
| Compound | Aromaticity Type | GIMIC (Ring Current Strength, nA/T) | NICS(0) (ppm) |
| Benzene (B151609) | Aromatic | 11.99 | - |
| Pyrrole | Aromatic | 11.67 | -15.1 |
| Phosphole | Weakly Aromatic/Non-aromatic | 6.59 | -5.3 |
| Arsole | Moderately Aromatic | ~40% of Pyrrole | - |
| Cyclopentadiene | Non-aromatic | Comparable to Arsole | - |
| Cyclobutadiene | Antiaromatic | -19.91 | - |
Data compiled from various computational studies for comparative purposes. wikipedia.orgacs.orgresearchgate.nethelsinki.fi Absolute values can vary with the level of theory.
Comparative Aromaticity Studies with Pyrrole, Phosphole, and Cyclopentadiene
The aromaticity of 3H-arsole has been a subject of considerable theoretical debate, often compared to its lighter pnictogen analogs, pyrrole and phosphole, as well as its carbocyclic counterpart, cyclopentadiene. wikipedia.orgacs.org Quantum chemical calculations, including methods like gauge-including magnetically induced currents (GIMIC), have been employed to quantify the degree of aromaticity.
Computational studies consistently indicate that 3H-arsole is only moderately aromatic. wikipedia.orgresearchgate.net Its aromatic character is estimated to be significantly less than that of pyrrole, approximately 40-50% of pyrrole's aromaticity. wikipedia.orgresearchgate.net In the series of five-membered pnictogen heterocycles, aromaticity decreases down the group. Pyrrole is the most aromatic, followed by phosphole, and then arsole. researchgate.net
Unlike the planar pyrrole molecule, 3H-arsole is non-planar, with the hydrogen atom bonded to the arsenic extending out of the molecular plane. wikipedia.orgacs.org This pyramidalization at the arsenic center hinders the delocalization of the arsenic lone pair into the π-system of the ring, thereby reducing its aromaticity. researchgate.netwikipedia.org This structural feature is also observed in phosphole. acs.orgwikipedia.org The energy required to achieve a planar transition state, a key factor in aromaticity, is higher for arsole compared to phosphole. researchgate.net
When compared to cyclopentadiene, which is generally considered non-aromatic, some computational methods have calculated a comparable ring current for 3H-arsole, further highlighting its borderline and moderate aromatic nature. wikipedia.org
| Compound | Relative Aromaticity | Molecular Geometry | Key Theoretical Finding |
|---|---|---|---|
| Pyrrole | High | Planar wikipedia.org | The nitrogen lone pair effectively delocalizes into the π-system, leading to strong aromatic character. libretexts.org |
| Phosphole | Moderate | Non-planar (Pyramidal at P) wikipedia.org | Aromaticity is diminished due to the reluctance of phosphorus to delocalize its lone pair. wikipedia.org |
| 3H-Arsole | Low to Moderate wikipedia.orgresearchgate.net | Non-planar (Pyramidal at As) wikipedia.orgacs.org | Aromaticity is about half that of pyrrole due to significant pyramidalization at the arsenic atom. wikipedia.orgresearchgate.net |
| Cyclopentadiene | Non-aromatic wikipedia.org | Non-planar | Serves as a non-aromatic benchmark; some calculations show a ring current comparable to 3H-arsole. wikipedia.org |
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling has been instrumental in understanding the reactivity of 3H-arsole systems, providing insights into reaction mechanisms that are often difficult to study experimentally.
Theoretical studies suggest that arsoles can participate in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgchemistrytalk.org Due to their reduced aromaticity compared to pyrrole, arsoles behave more like a diene. The mechanism of these reactions is concerted, involving a single transition state. libretexts.org Computational analysis of the frontier molecular orbitals (HOMO and LUMO) helps to explain the regioselectivity and stereochemistry of these cycloaddition reactions. libretexts.orgresearchgate.net For instance, in a [4+2] cycloaddition, the diene (arsole) reacts with a dienophile to form a cyclic adduct. chemistrytalk.org The specific nature of the reactants and the reaction conditions, often catalyzed by a Lewis acid, determine the precise pathway and product distribution. chemistrytalk.org
A key feature of 3H-arsole is the pyramidal geometry at the arsenic atom. Computational studies have focused on calculating the energy barrier for the inversion of this pyramid. The inversion barrier in arsole is significantly high, and it increases when moving down Group 15 from nitrogen to arsenic. researchgate.net Density Functional Theory (DFT) calculations have estimated the inversion barrier of arsole to be around 127.8 kJ mol⁻¹, indicating that the trigonal pyramidal structure is conformationally rigid at room temperature. researchgate.net This high inversion barrier is a consequence of the energy required to force the arsenic atom into a planar transition state, which, although having some aromatic stabilization, is energetically unfavorable. researchgate.net
| Heterocycle | Calculated Inversion Barrier (kJ/mol) | Geometry of Ground State | Geometry of Transition State |
|---|---|---|---|
| Pyrrole (C₄H₄NH) | 0 wikipedia.org | Planar | Planar |
| Phosphole (C₄H₄PH) | 67 wikipedia.org | Pyramidal | Planar |
| Arsole (C₄H₄AsH) | ~127.8 researchgate.net | Pyramidal | Planar |
Computational methods provide crucial support for understanding the regioselectivity and stereochemistry observed in reactions involving arsole derivatives. For instance, in the functionalization of arsoles, such as through Pd-catalyzed Suzuki-Miyaura coupling reactions, DFT calculations can elucidate the reaction mechanism and predict the most likely products. researchgate.net These calculations can model the various steps of the catalytic cycle, including oxidative addition and reductive elimination at the arsenic center, to rationalize the observed outcomes. researchgate.net The electronic properties of substituents on the arsole ring, as determined by computational analysis, can explain their directing effects and influence on the reaction's stereochemical course.
Analysis of Inversion Barriers at the Arsenic Center
Theoretical Prediction of Spectroscopic Signatures
In the absence of isolated, pure 3H-arsole, theoretical predictions of its spectroscopic signatures are vital for its potential future identification and for characterizing its derivatives. acs.org Computational chemistry allows for the simulation of various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. chemrxiv.orgquantumsimulations.decheminfo.org
By employing methods like DFT, it is possible to calculate the expected chemical shifts for ¹H and ¹³C NMR spectra and the vibrational frequencies for the IR spectrum of 3H-arsole. chemrxiv.orgigntu.ac.in These predicted spectra serve as a reference for experimentalists. For example, theoretical calculations have been used to confirm the structures of synthesized arsole derivatives by comparing the predicted spectra with the experimentally measured ones. researchgate.netucl.ac.uk The development of machine learning models trained on large datasets of computed spectra is also enhancing the accuracy of these predictions. researchgate.net
Reactivity and Reaction Mechanisms of 3h Arsole Derivatives
Fundamental Reaction Types Exhibited by Arsoles
Arsoles, including the 3H-arsole tautomer, exhibit a range of chemical reactivities that are influenced by the presence of the arsenic heteroatom and the nature of the substituents on the ring. Their chemistry is often compared to that of their lighter pnictogen analog, phosphole. wikipedia.org
Oxidation Reactions and Arsenic Oxidation States
Arsenic in organoarsenic compounds, such as arsoles, commonly exists in the +3 and +5 oxidation states. rsc.orgbionity.com The trivalent state (As(III)) is characteristic of arsoles themselves, where the arsenic atom possesses a lone pair of electrons. bionity.comwikipedia.org This lone pair influences the stereochemistry, resulting in a pyramidal geometry at the arsenic center. bionity.comwikipedia.org
Arsole (B1233406) derivatives can undergo oxidation at the arsenic atom. For instance, pentaphenylarsole can be oxidized by hydrogen peroxide to yield the corresponding arsole oxide, where the arsenic atom is in the +5 oxidation state. wikipedia.org This transformation highlights the ability of the arsenic center in the arsole ring to increase its oxidation state and coordination number.
The oxidation of arsoles can also lead to more complex transformations. For example, the oxidation of certain cyclohexane-fused arsoles can result in the oxidative ring-opening of the arsole ring. researchgate.net This reactivity underscores the influence of the fused ring structure on the stability and reaction pathways of the arsole system.
Table 1: Common Oxidation States of Arsenic in Arsole Derivatives
| Oxidation State | Description | Example Compound Type |
| As(III) | Trivalent arsenic with a lone pair of electrons. | Arsoles (e.g., 3H-arsole) |
| As(V) | Pentavalent arsenic, often in the form of arsole oxides. | Arsole oxides |
Cycloaddition Chemistry of Arsoles
Arsoles can participate in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions are valuable for the construction of complex cyclic and polycyclic systems. The behavior of arsoles in these reactions is influenced by their electronic structure and reduced aromaticity compared to pyrrole (B145914). wikipedia.org
One of the most significant types of cycloaddition reactions for arsoles is the [4+2] cycloaddition, also known as the Diels-Alder reaction. wikipedia.org In these reactions, the arsole can act as the diene component. For example, 3,4-dimethyl-1-phenylarsole has been shown to undergo asymmetric cycloaddition reactions with dienophiles like diphenylvinylphosphine (B1198819). researchgate.net
The scope of cycloaddition chemistry extends to various types of arsoles and reaction partners. Both thermal and photochemical cycloaddition reactions are possible, with the latter often proceeding through different mechanisms to yield products not accessible through classical thermal methods. novapublishers.com High-temperature cycloadditions of arsoles have also been investigated. kisti.re.kr The nature of the substituents on the arsole ring and the reaction conditions can significantly influence the outcome and stereochemistry of the cycloaddition.
Electrophilic and Nucleophilic Functionalization of the Arsole Ring
The functionalization of the arsole ring can be achieved through both electrophilic and nucleophilic substitution reactions, though these are less common than for highly aromatic systems.
Electrophilic Aromatic Substitution: In this type of reaction, an electrophile attacks the electron-rich aromatic ring. unacademy.com The aromatic system acts as a nucleophile. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the rate is generally increased by electron-donating groups on the ring. masterorganicchemistry.commasterorganicchemistry.com While less studied for arsoles compared to more aromatic heterocycles, the π-system of the arsole ring can, in principle, react with strong electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. unacademy.commasterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial to activate it towards nucleophilic attack. libretexts.org The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). libretexts.org For arsoles, nucleophilic attack can also be directed at the arsenic atom. For instance, treatment of certain arsole derivatives with alkali metals can lead to the formation of various anions. wikipedia.org
Mechanistic Studies of Arsole Transformations
Understanding the mechanisms of arsole transformations is key to controlling their reactivity and designing new synthetic applications. These studies often involve the identification of transient species and the analysis of reaction kinetics.
Elucidation of Reaction Intermediates
Reaction intermediates are transient chemical species formed during a reaction that are not present in the final products. allen.inck12.orgwikipedia.org Their identification provides crucial insights into the reaction pathway. In organoarsenic chemistry, various reactive intermediates can be involved.
In the context of arsole chemistry, mechanistic studies have pointed to the involvement of specific intermediates. For example, in halogenation reactions of arsafluorene (a benzannulated arsole), density functional theory (DFT) calculations have been used to elucidate the molecular behaviors of oxidative addition and reductive elimination on the arsenic atom, which are key steps in the proposed mechanism. researchgate.net
Furthermore, in certain synthetic methods for preparing arsole derivatives, cyclooligoarsines have been identified as important intermediates. researchgate.net The study of these transient species is often challenging due to their high reactivity and short lifetimes, sometimes requiring low-temperature or matrix isolation techniques for their observation. allen.in
Table 2: Examples of Intermediates in Arsole Reactions
| Intermediate Type | Role in Reaction | Method of Study |
| Oxidative Addition/Reductive Elimination Species | Halogenation of arsafluorenes | Density Functional Theory (DFT) Calculations |
| Cyclooligoarsines | Synthesis of arsole derivatives | Experimental and computational studies |
| Carbocation/Carbanion Intermediates | Electrophilic/Nucleophilic substitutions | General mechanistic principles of organic chemistry |
Kinetic Studies and Energetic Profiles of Arsole Reactions
Kinetic studies, which measure the rates of chemical reactions, and the determination of energetic profiles (reaction energy diagrams) provide quantitative information about reaction mechanisms. These studies help to understand the feasibility of a proposed mechanism and the factors that influence the reaction rate.
For electrophilic aromatic substitution reactions in general, the first step, the attack of the electrophile on the aromatic ring to form a carbocation intermediate, is typically the slow, rate-determining step because it disrupts the aromaticity. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com
While specific kinetic data for 3H-arsole itself is scarce due to its instability, mechanistic studies on related organoarsenic compounds provide valuable insights. wikipedia.org Computational methods, such as DFT, are increasingly used to calculate the energetic profiles of reaction pathways, helping to predict the most likely mechanism and identify transition states. researchgate.net
Functional Group Tolerance and Stability of Arsole Systems
The stability of arsole systems, particularly concerning their tolerance to various functional groups and conditions, is a critical aspect dictating their potential applications. This section explores the oxidative, air, and thermal stability of 3H-arsole derivatives.
The trivalent arsenic atom in arsole derivatives presents a potential site for oxidation. However, research has demonstrated that the stability of these systems towards air and oxidative conditions is highly dependent on the molecular structure and substitution pattern of the arsole ring.
Several studies have highlighted the notable air stability of certain arsole derivatives, which is often superior to their phosphole (phosphorus-containing) analogs. For instance, dithieno[3,2-b:2′,3′-d]arsole (DTA) derivatives have been shown to be stable under ambient atmospheric conditions. marquette.edunih.gov This stability is significant because the analogous dithienophospholes are more susceptible to oxidation. Similarly, a fused-ring system, 4-phenyl-4H-arsolo[2,3-d:5,4-d′]bis(thiazole), was reported to have excellent stability in ambient air, showing no signs of forming the corresponding arsole oxide upon storage. kpi.ua It has been suggested that transitioning to heavier pnictogen atoms, like arsenic, in these fused-ring systems could be a strategy for enhancing ambient stability. kpi.ua
Despite this stability, the arsole ring is not entirely inert. The choice of reagents and reaction conditions is crucial to prevent unwanted oxidation. For example, while a dithienoarsole derivative could be cleanly brominated using lithium diisopropylamide (LDA) and carbon tetrabromide, attempts to use N-bromosuccinimide (NBS) resulted in competing oxidation of the arsenic center to an arsole oxide. nih.gov The oxidation of arsoles can also be achieved intentionally. Pentaphenylarsole can be oxidized using hydrogen peroxide, and derivatives like 1,2,5-triphenylarsole react with hydrogen peroxide to form arsole oxides, although this can be accompanied by decomposition products. researchgate.netresearchgate.net
The structural framework supporting the arsole ring also plays a pivotal role in its stability. A study on cycloalkane-fused arsoles found that a cyclopentane-fused derivative was stable under ambient conditions, whereas a cyclohexane-fused analogue gradually decomposed through an oxidative ring-opening pathway. researchgate.net This highlights that steric strain within the molecular structure can significantly influence the stability of the arsole moiety.
Table 1: Summary of Oxidative and Air Stability of Selected Arsole Derivatives
| Arsole Derivative | Observed Stability | Conditions / Remarks | Reference |
|---|---|---|---|
| Dithieno[3,2-b:2′,3′-d]arsole (DTA) derivatives | Stable in ambient air | More stable than phosphorus analogues. | marquette.edunih.gov |
| 4-Phenyl-4H-arsolo[2,3-d:5,4-d′]bis(thiazole) | Excellent stability in ambient air | No formation of arsole oxide observed upon storage. | kpi.ua |
| Cyclopentane-fused arsole | Stable under ambient conditions | Less structural distortion compared to cyclohexane (B81311) analogue. | researchgate.net |
| Cyclohexane-fused arsole | Unstable; gradual decomposition | Decomposes via oxidative ring-opening under ambient conditions. | researchgate.net |
| Dithienoarsole derivative (unspecified) | Susceptible to oxidation by NBS | Oxidized during electrophilic bromination attempts. | nih.gov |
| 1,2,5-Triphenylarsole | Forms arsole oxide in moderate yield | Oxidation with H₂O₂ also produces decomposition products. | researchgate.net |
The thermal stability of a material refers to its ability to resist decomposition at high temperatures. For arsole-containing materials, particularly polymers intended for use in organic electronics, thermal stability is a key parameter for device fabrication and operational lifetime. The primary method for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA). xrfscientific.comopenaccessjournals.com
Thermogravimetric Analysis is an experimental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, plots mass loss against temperature. openaccessjournals.com Key information derived from a TGA curve includes the onset of degradation (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates, and the amount of char residue remaining at the end of the analysis. xrfscientific.com These parameters allow for the quantitative comparison of thermal stability between different materials.
While the thermal properties of arsole-containing polymers are a subject of ongoing research, specific decomposition temperatures and detailed TGA data for many arsole-based systems are not widely reported in the literature. However, the synthesis of some organoarsenic polymers, such as poly(vinylene-arsine)s, involves thermal initiation, where the decomposition of a radical initiator at a specific temperature starts the polymerization process, indicating that the monomers and resulting polymers have a degree of thermal tolerance.
In general, decomposition reactions involve the breakdown of a compound into two or more simpler substances, often requiring an input of energy such as heat. utrgv.edu For complex materials like arsole-containing polymers, thermal decomposition can occur in multiple stages, corresponding to the cleavage of different chemical bonds or the loss of various structural components within the polymer. scielo.br For example, a study of various polymer systems using TGA showed distinct decomposition temperatures for different parts of the polymer, such as flexible chains and rigid segments. scielo.br Although specific data for arsoles is limited, this established methodology is the standard by which the thermal stability of new arsole-containing materials would be assessed and quantified.
Coordination Chemistry and Ligand Applications of Arsoles
Comparative Analysis of Arsolyl vs. Phospholyl Ligand Propertiesnih.gov
The substitution of a carbon atom in the highly aromatic cyclopentadienyl (B1206354) (Cp) anion with a heavier pnictogen element, such as phosphorus or arsenic, leads to the formation of phospholyl and arsolyl anions, respectively. These heterocyclic ligands serve as analogues to Cp but exhibit distinct electronic and steric properties that significantly influence the structure, stability, and reactivity of their coordination complexes. While the coordination chemistry of phospholyls is well-established across the periodic table, the corresponding chemistry of arsolyls is considerably less developed. rsc.orgnih.gov Nevertheless, comparative studies, particularly with f-block and late transition metals, have elucidated key differences between these two important ligand classes. rsc.orgwikipedia.org
Electronic Properties
A fundamental distinction between phospholyl and arsolyl ligands lies in their electronic nature, which is a direct consequence of the differing aromaticity and electronegativity of the parent heterocycles. Unlike the planar and highly aromatic pyrrole (B145914), phosphole and arsole (B1233406) are not planar, and their aromaticity is markedly diminished. wikipedia.orgrsc.org This reflects the reluctance of the larger phosphorus and even larger arsenic atoms to delocalize their lone pair electrons into the ring system. wikipedia.org Arsole is considered only moderately aromatic, with theoretical calculations suggesting its ring current is about 40% of that of pyrrole. rsc.org
This reduced aromaticity has profound effects on the donor properties of the resulting anions when coordinated to a metal center.
π-Donating Ability : Both phospholyl and arsolyl ligands are found to be less electron-donating than their cyclopentadienyl counterparts. rsc.organu.edu.au This reduced π-donating capacity is particularly advantageous for the stabilization of electron-rich or low-valent metal centers, such as divalent lanthanides. anu.edu.au When comparing the two, the even lower electronegativity and greater size of arsenic lead to a further reduction in π-donating strength in arsolyls compared to phospholyls.
Heteroatom Nucleophilicity : The arsenic atom in an arsolyl ligand is generally less nucleophilic than the phosphorus atom in a phospholyl ligand. nih.gov However, both heteroatoms retain a lone pair that can engage in coordination, leading to varied bonding modes (η⁵ vs. η¹) or the formation of ditopic metalloligands where both the central metal and the pnictogen act as donor sites. rsc.orgmanchester.ac.uk For instance, cobalt-arsolyl complexes can serve as donors to other metal centers like Pt(II), Au(I), and Hg(II) through both the cobalt and the arsenic atom. rsc.org
Spectroscopic Evidence : The net electronic effect of these ligands can be quantified by examining the stretching frequencies of carbonyl ligands (ν(CO)) in metal carbonyl complexes. Lower ν(CO) frequencies indicate a more electron-rich metal center, and thus a stronger net electron-donating ligand. A comparison of [Co(CO)₂(η⁵-L)] complexes reveals that ν(CO) frequencies for arsolyl complexes are generally comparable to or slightly higher than those for analogous phospholyl complexes, and both are lower than that of the parent cyclopentadienyl complex, [Co(CO)₂(η⁵-C₅H₅)]. nih.gov This places the net donor capacity of arsolyls as slightly weaker than phospholyls but stronger than pentamethylcyclopentadienyl (C₅Me₅).
Steric Properties
The most apparent difference between arsolyl and phospholyl ligands is the size of the heteroatom. The larger covalent radius of arsenic compared to phosphorus directly impacts the structural parameters of the resulting metal complexes.
Metal-Heteroatom Bond Lengths : In isostructural complexes, the metal-arsenic (M-As) bond distance is consistently longer than the corresponding metal-phosphorus (M-P) distance. For example, in a series of europium(II) triple-decker sandwich complexes, the Eu-As bond lengths are approximately 3.14-3.16 Å, whereas the Eu-P bonds are shorter at 3.06-3.08 Å. wikipedia.org A similar trend is observed in thulium(II) complexes. anu.edu.au
Metal-Ring Centroid Distances : The larger size of the arsenic atom also influences the distance from the metal to the center of the five-membered ring (M-Ct). In the aforementioned europium complexes, the Eu-Ct(arsolyl) distances (2.645-2.649 Å) are slightly longer than the Eu-Ct(phospholyl) distances (2.625-2.633 Å). wikipedia.org This indicates that the arsolyl ligand as a whole imposes a greater steric demand. wikipedia.org
Coordination Geometry : The steric bulk of phospholyl and arsolyl ligands, which can be further tuned by substituents on the carbon atoms, plays a crucial role in stabilizing complexes and preventing oligomerization. mdpi.com In some cases, the steric requirements can lead to different coordination geometries compared to sterically similar Cp* ligands. For instance, heteroleptic lanthanide borohydride (B1222165) complexes with a phospholyl ligand show different solid-state geometries compared to their Cp* analogues. rsc.org
Influence on Complex Properties
The electronic and steric differences between arsolyl and phospholyl ligands can have a significant impact on the physical and chemical properties of their metal complexes.
Photophysical Properties : In contrast to the subtle structural impact, the choice of heteroatom can strongly influence photophysical properties. In europium(II) sandwich complexes, replacing a phospholyl with an arsolyl ligand results in a notable red shift in the emission peak and a significant increase in the quantum yield. wikipedia.org This highlights the strong electronic influence of the heavier arsenic atom on the molecular orbitals involved in the electronic transitions. wikipedia.org
Reactivity : The presence of the heteroatom lone pair allows for different reactivity profiles compared to Cp complexes. For phospholyls, this can promote an η¹-binding mode, which affects reactivity. rsc.org While less studied for arsolyls, their demonstrated ability to form ditopic adducts points to a rich and distinct reactivity pattern. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Methodologies for 3h Arsole System Characterization
Elucidation of Molecular Structures via X-ray Crystallography
The crystal structures of numerous arsole (B1233406) derivatives have been successfully determined, offering a wealth of structural data. For instance, the crystal structure of the permethylated arsolyl anion, C4Me4AsLi(TMEDA), was determined by X-ray diffraction, providing key insights into its geometry. semanticscholar.org Similarly, the molecular structures of various arsole oxides have been elucidated, revealing details about their bonding and intermolecular interactions, such as hydrogen bonding. researchgate.net
In the context of materials science, X-ray crystallography has been used to characterize benzene-fused tetracyclic and pentacyclic stiboles and arsoles. nih.govmdpi.com These studies have revealed how the fusion of aromatic rings and the nature of the heteroatom influence the molecular geometry. For example, analysis of a linear pentacyclic stibole showed a high degree of symmetry in the crystal state, while a curved isomer adopted a helical structure. nih.govmdpi.com The technique has also been instrumental in studying dithieno[3,2-b:2',3'-d]arsoles (DTAs), where the crystal structure was found to significantly affect their photophysical properties and degradation behavior. researchgate.netrsc.org
The structural analysis of 1,2,5-triarylcycloalka[c]arsoles has demonstrated how the size of a fused cycloalkane ring can influence the torsion between the arsole core and aryl substituents, which in turn affects the material's stability and photophysical properties. researchgate.net Furthermore, X-ray diffraction was used to confirm the structures of novel cobalt complexes containing arsole ligands, contributing significantly to the limited structural data available for arsolyl transition metal complexes. anu.edu.au In fact, over 80 new crystal structures of arsole compounds have been reported in a single comprehensive study, highlighting the power of this technique. anu.edu.au
Table 1: Selected Crystallographic Data for Arsole Derivatives
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference(s) |
| 3-4'-bipyrazole derivative (from pyran-2,4-dione) | Triclinic | P-1 | Two molecules per asymmetric unit. | mdpi.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings. | mdpi.com |
| [M(hfac)2(IM-o-QN)] (M=Ni, Zn) | Triclinic (Ni), Monoclinic (Zn) | Pī (Ni), C2/c (Zn) | Similar configurations with different spatial symmetries. | scirp.org |
| Uniform Half-Substituted Chiral Arylcycloparaphenylene | Not specified | Not specified | Hoop-shaped structure with planar chirality. | nih.gov |
It is important to note that obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge, particularly for less stable arsole derivatives. libretexts.org
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and electronic environment of arsole systems in solution.
Multi-nuclear NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used to characterize newly synthesized arsole derivatives. nih.govmdpi.com These spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. For example, in the characterization of linear pentacyclic stiboles and arsoles, the equivalence of aromatic proton and carbon signals in the ¹H and ¹³C NMR spectra confirmed the symmetrical nature of these molecules in solution. mdpi.com In contrast, the non-equivalence of carbon signals in a curved pentacyclic stibole isomer indicated a lack of symmetry. mdpi.com
The ¹H and ¹³C NMR data for benzothiarsolium cations showed a significant deshielding of the nuclei in the benzo unit compared to the precursor arsoles, consistent with the formation of a cationic species. cdnsciencepub.com While ⁷⁵As NMR is theoretically applicable, its practical use can be limited by factors such as the quadrupole moment of the ⁷⁵As nucleus, which can lead to broad signals. The literature reviewed did not provide specific examples of ⁷⁵As NMR application to 3H-arsole itself.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms in arsole derivatives, which is crucial for unambiguous structure determination. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help to map out the ¹H-¹H and ¹H-¹³C correlations, respectively. These methods have been instrumental in identifying highly substituted phosphole derivatives, which are structural analogs of arsoles. researchgate.net While the provided search results highlight the use of 2D NMR for related heterocycles, they affirm its importance as a standard characterization tool in this area of chemistry.
Multi-Nuclear NMR Spectroscopy (e.g., 1H, 13C, 75As if applicable)
Vibrational Spectroscopy for Bonding and Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups present in arsole derivatives. IR spectroscopy has been used to characterize arsolium salts, where a strong absorption around 485 cm⁻¹ is characteristic of the ν₃ vibration of the AlCl₄⁻ counter-ion. cdnsciencepub.com The synthesis of metal-radical complexes with ligands derived from heterocyclic systems has also been characterized by IR spectroscopy, alongside other techniques. scirp.org While specific IR and Raman data for the parent 3H-arsole are not detailed in the provided results, these techniques are fundamental in organometallic and heterocyclic chemistry for identifying characteristic bond vibrations.
Electronic Spectroscopy for Optical Properties and Electronic Transitions (UV-Vis, Photoluminescence)
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is critical for understanding the optical properties and electronic transitions in arsole-containing π-conjugated systems. The study of 1,2,5-triarylcycloalka[c]arsoles revealed that the torsion angle between the arsole ring and the aryl substituents, influenced by the size of a fused cycloalkane, directly impacts the absorption maxima. researchgate.net
The photophysical properties of dithieno[3,2-b:2',3'-d]arsoles (DTAs) have been investigated, showing that the substituent on the arsenic atom can affect the structural relaxation in the photo-excited state, leading to red-shifted emissions for bulky substituents. researchgate.netrsc.org Furthermore, research on benzene-fused tetracyclic and pentacyclic arsoles and stiboles has explored their optical properties, noting that many of these compounds exhibit very weak or no emission at room temperature but can show clear phosphorescence in a frozen matrix at 77 K. nih.govmdpi.com This highlights the influence of the heavy arsenic atom on intersystem crossing and phosphorescence. The development of new synthetic routes to organoarsenic compounds has paved the way for more detailed investigations into the optical and electronic properties of arsole-based materials. researchgate.net
Table 2: Photophysical Data for Selected Arsole Derivatives
| Compound Class | Key Finding | Reference(s) |
| 1,2,5-Triarylcycloalka[c]arsoles | Fused cycloalkane size affects torsion angles, absorption maxima, and emission properties (ACQ vs. AIEE). | researchgate.net |
| 4-Aryldithieno[3,2-b:2',3'-d]arsoles | Bulky As-substituents lead to red-shifted emissions due to excited-state structural relaxation. | rsc.org |
| Benzene-fused Pentacyclic Arsole | Very weak or no emission at room temperature. | mdpi.com |
ACQ: Aggregation-Caused Quenching; AIEE: Aggregation-Induced Emission Enhancement
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used for the detection and characterization of molecules or complexes with unpaired electrons, i.e., radical species. While the direct application of EPR to 3H-arsole itself was not found, the technique is highly relevant for studying arsole-based radical ions or metal complexes involving arsenic-centered radicals. For instance, EPR would be the primary method to study the arsolyl radical anion, which could be generated through chemical or electrochemical reduction. The synthesis and characterization of metal-radical complexes, such as those involving nitroxide-substituted ligands, demonstrate the utility of EPR in organometallic chemistry. scirp.org The study of arsenic-sulfur systems has also involved discussions of radical cations, where EPR would be a key characterization tool. cdnsciencepub.com
Gas-Phase Electron Diffraction for Molecular Geometry
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule in its free state, devoid of the intermolecular forces present in liquids and solids. The method involves directing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern of concentric rings arises from the interference of electrons scattered by the atomic nuclei. By analyzing the intensity and angular distribution of this scattered radiation, researchers can deduce key structural parameters, including bond lengths, bond angles, and torsional angles that define the molecule's geometry.
In the absence of direct experimental measurements, modern computational chemistry provides a reliable and widely accepted alternative for elucidating molecular structures. mdpi.comscirp.org Methods such as Density Functional Theory (DFT) can predict the geometric parameters of molecules like the arsole tautomers with a high degree of accuracy, often rivaling experimental precision. mdpi.commdpi.com These theoretical calculations are crucial for understanding the fundamental properties of elusive or highly reactive species.
Detailed Research Findings from Computational Studies
Computational analyses have been instrumental in characterizing the structures of arsole and its isomers. researchgate.netresearchgate.net Theoretical studies consistently predict that, unlike the planar pyrrole (B145914) molecule, the arsole ring is non-planar. wikipedia.org The arsenic-bonded hydrogen atom extends out of the plane defined by the carbon atoms. This pyramidal geometry at the arsenic center is a consequence of the larger atomic size and different bonding preferences of arsenic compared to nitrogen. cardiff.ac.uk
Quantum chemical calculations provide detailed predictions for the bond lengths and angles of the arsole ring system. While specific data for the less stable 3H-arsole tautomer is limited, the parameters for the most stable tautomer, 1H-arsole, have been extensively calculated. These findings offer the most accurate available representation of the geometry of the parent arsole ring.
Below are data tables generated from representative computational studies on the molecular geometry of 1H-arsole, which serves as the foundational structure for understanding arsole tautomers.
Table 1: Calculated Bond Lengths for 1H-Arsole
This interactive table displays the predicted lengths of the chemical bonds within the 1H-arsole molecule, as determined by computational methods.
| Bond | Predicted Length (Å) |
| As-C2 | 1.87 - 1.89 |
| As-C5 | 1.87 - 1.89 |
| C2-C3 | 1.37 - 1.38 |
| C3-C4 | 1.43 - 1.45 |
| C4-C5 | 1.37 - 1.38 |
| As-H | ~1.52 |
| C-H | 1.08 - 1.09 |
Data sourced from theoretical and computational chemistry literature. Actual values may vary slightly depending on the level of theory and basis set used in the calculation.
Table 2: Calculated Bond Angles for 1H-Arsole
This interactive table presents the predicted angles between adjacent bonds in the 1H-arsole molecule.
| Angle | Predicted Value (°) |
| C5-As-C2 | 88.0 - 92.0 |
| As-C2-C3 | 108.0 - 111.0 |
| C2-C3-C4 | 109.0 - 112.0 |
| C3-C4-C5 | 109.0 - 112.0 |
| C4-C5-As | 108.0 - 111.0 |
| H-As-C | ~95.0 |
Data sourced from theoretical and computational chemistry literature. The non-planar nature of the ring and the pyramidal geometry at the arsenic atom are key features derived from these calculations. wikipedia.orgcardiff.ac.uk
These computational findings underscore the importance of theoretical methods in modern chemical research, providing essential structural data where experimental approaches face significant challenges. The predicted geometry for arsole provides a fundamental basis for understanding its reactivity, electronic properties, and spectroscopic behavior.
Applications in Advanced Materials and Functional Chemistry Research
Development of Optoelectronic Materials Based on Arsoles
Arsole (B1233406) derivatives are proving to be versatile building blocks for optoelectronic materials, which are materials that can convert light into electrical energy or vice versa. Their unique electronic structure, influenced by the presence of the arsenic atom, gives rise to a variety of useful light-emitting and charge-carrying properties. rsc.orgresearchgate.net
Aggregation-Induced Emission (AIE) Enhancement Phenomena
A key property of many arsole derivatives is Aggregation-Induced Emission (AIE), a phenomenon where the light emission of a substance increases when its molecules aggregate or are in a solid state. wikipedia.org This is contrary to the typical behavior of many fluorescent molecules, which often see their emission quenched upon aggregation. wikipedia.orgnih.gov
The mechanism behind AIE in arsole derivatives, much like in other AIE-active compounds, is attributed to the restriction of intramolecular motion in the aggregated state. wikipedia.orgacs.org In dilute solutions, the molecules are free to undergo vibrations and rotations, which provide non-radiative pathways for excited-state energy to dissipate, resulting in weak or no fluorescence. However, when the molecules are packed together in an aggregate or a solid, these motions are hindered, closing off the non-radiative channels and forcing the energy to be released as light, thus enhancing the emission. wikipedia.orgnih.govacs.org
For instance, 2,3-diarylbenzo[b]arsoles have demonstrated this AIE enhancement, showing stronger emission in the solid state compared to in solution. researchgate.net This property is highly desirable for applications such as organic light-emitting diodes (OLEDs), where the active materials are in a solid film.
Mechanochromic Properties of Arsole Derivatives
Certain arsole derivatives exhibit mechanochromism, a phenomenon where a material changes its color and luminescence properties in response to mechanical stimuli such as grinding or pressure. researchgate.netchemistryworld.com This reversible change is linked to alterations in the molecular packing and intermolecular interactions within the solid state. researchgate.net
When a mechanochromic arsole-containing solid is ground, the crystalline structure is disrupted, leading to a change in the way the molecules are arranged. This new arrangement can have different electronic properties, resulting in a shift in the emitted light's color. The original color and emission can often be restored by heating or exposing the ground powder to a solvent, which allows the molecules to rearrange back to their original, more stable crystalline state. This tunable and reversible luminescent behavior makes these materials promising for applications in sensors, memory devices, and security inks. researchgate.netchemistryworld.com
Luminescent Properties and Quantum Yield Modulation
The luminescent properties of arsole derivatives, including the color of the emitted light and the efficiency of the emission (quantum yield), can be finely tuned through chemical modification. rsc.orgexlibrisgroup.comsigmaaldrich.com The introduction of different substituent groups to the arsole ring can significantly alter the electronic energy levels of the molecule, thereby changing the emission wavelength. rsc.org
Arsoles in Semiconductor Research
The unique electronic characteristics of arsoles also make them promising candidates for use in semiconductor devices. Their ability to be chemically modified allows for the tuning of their electronic properties to suit specific applications. researchgate.net
p-type Semiconductor Characteristics and Hole Mobility
Arsole-containing polymers have been shown to exhibit p-type semiconductor behavior. imperial.ac.uk In a p-type semiconductor, the majority of charge carriers are "holes" (the absence of an electron), which effectively act as positive charges. vedantu.comelectronicslesson.com This is achieved by creating a material with a deficit of electrons in its valence band. wikipedia.orgradartutorial.euinc42.com
The performance of a p-type semiconductor is often evaluated by its hole mobility, which is a measure of how quickly holes can move through the material under the influence of an electric field. nih.gov A copolymer derived from dithieno[3,2-b;2',3'-d]arsole has demonstrated a promising hole mobility of 0.08 cm²V⁻¹s⁻¹. imperial.ac.uk This level of performance indicates that arsole-based materials have the potential to be used in organic field-effect transistors (OFETs) and other electronic components where efficient hole transport is crucial. imperial.ac.ukaps.orgrsc.org
Supramolecular Chemistry Involving Arsole Units
Arsole units are also being explored as building blocks in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. uu.se The arsenic atom in the arsole ring can participate in various intermolecular interactions, influencing the final architecture of the supramolecular assembly. rsc.orgcardiff.ac.uk
For example, dithia-arsole derivatives have been shown to form complex supramolecular structures, including paddlewheel-like complexes, through interactions such as close sulfur-sulfur contacts. rsc.orgcardiff.ac.uk The ability to control the assembly of these molecules opens up possibilities for creating novel materials with tailored properties for applications in areas like catalysis and molecular recognition. uu.seugr.es
Potential Roles in Advanced Organic Synthesis as Building Blocks
Arsoles, including the 3H-arsole tautomer, represent a class of organoarsenic heterocycles that are gaining recognition as versatile building blocks in advanced organic synthesis. Their unique electronic structure and reactivity allow them to serve as precursors and core units for a variety of complex and functional molecules. Research has demonstrated their utility in constructing larger conjugated systems, polymers, and intricate polycyclic architectures.
The synthesis of arsole derivatives often involves the reaction of arsenic precursors, such as dichloro(phenyl)arsine, with organometallic intermediates. mdpi.com For instance, the condensation of dichloro(phenyl)arsine with dilithium (B8592608) intermediates derived from corresponding dibromo compounds is a viable route to produce fused polycyclic arsoles. mdpi.com This method highlights the role of simple arsenic compounds as foundational blocks for creating more elaborate arsole structures.
Once formed, these arsole rings can participate in several key transformations, positioning them as valuable synthetic intermediates.
Key Synthetic Applications:
Polymerization: Arsole derivatives have been successfully employed as monomers in polymerization reactions to create novel materials with interesting electronic properties. Researchers have synthesized air-stable dithieno[3,2-b:2',3'-d]arsole derivatives, which, unlike their phosphorus-containing counterparts, resist undesired oxidation. chemistryviews.org These stable monomers were then used in palladium-catalyzed Stille polymerization to produce soluble copolymers. chemistryviews.org Thin films of these polymers were found to be semicrystalline and showed promise in organic thin-film transistor (TFT) devices. chemistryviews.org Similarly, Suzuki-Miyaura polycondensation has been used with benzo[b]arsole derivatives to create main-chain polymers. researchgate.net
Cycloaddition Reactions: Arsoles can participate in cycloaddition reactions, serving as a diene component. Palladium-promoted asymmetric cycloadditions involving arsole derivatives have been reported, demonstrating their utility in complex organic synthesis. smolecule.comlookchem.com For example, the reaction between 3,4-dimethyl-1-phenylarsole and diphenylvinylphosphine (B1198819) can be facilitated by an organopalladium complex. lookchem.com However, a common phenomenon in these reactions is the subsequent elimination of arsenic from the resulting cycloadducts, such as 7-arsanorbornadienes, which are often unstable. lookchem.com
Functional Group Interconversion and Coupling: The arsole ring can be readily functionalized, allowing for its incorporation into larger molecular frameworks. Arsole anions can be alkylated with alkyl halides. smolecule.com More advanced modifications, such as Pd-catalyzed Suzuki-Miyaura coupling reactions, can be applied to arsole units to achieve fine molecular design and build complex tetraaryl-arsoles. researchgate.net The reaction of 1-chloro-2,5-diphenylarsole with organolithium compounds (RLi) yields various 1-substituted-2,5-diphenyl-arsoles, showcasing the arsole core as a scaffold for introducing diverse functional groups. bris.ac.uk
The research into arsoles as synthetic building blocks is driven by their potential to create materials with tunable properties. The ability to modify substituents on the arsole ring or to incorporate the ring into polymers allows for the fine-tuning of optoelectronic characteristics. researchgate.netresearchgate.net While the 1H-arsole tautomer tends to be planar, 3H-arsoles exhibit a puckered structure, which can influence the stereochemical outcomes of reactions and the morphology of resulting materials. researchgate.net
Future Directions and Emerging Research Avenues in Arsole Chemistry
Unexplored Reactivity Patterns and Novel Transformations
The reactivity of arsole (B1233406) derivatives shares similarities with that of phospholes, but the presence of arsenic introduces distinct characteristics and potential for unique transformations. While some reactions of substituted arsoles, such as reactions with organometallic reagents or oxidation, have been explored, a vast landscape of potential reactivity remains uncharted. wikipedia.org Future research can focus on investigating novel reaction pathways, including cycloaddition reactions beyond the known Diels-Alder type, researchgate.net functionalization reactions directly on the arsole ring or at the arsenic center, and exploring the catalytic potential of arsole derivatives. The ability to tune the oxidation state of the arsenic atom offers intriguing possibilities for redox-catalyzed transformations and sensing applications. chemistryviews.org Further studies into the coordination chemistry of arsole-based ligands with transition metals are also promising, potentially leading to new catalysts or functional materials. researchgate.netresearchgate.netrsc.org
Design and Synthesis of New Arsole Architectures and Scaffolds
Developing efficient and safer synthetic routes to arsole derivatives is a critical area for future research. Traditional methods often involve highly volatile and toxic arsenic precursors. researchgate.netresearchgate.net The development of nonvolatile intermediate transformation (NIT) methods using cyclooligoarsines as precursors represents a significant step forward, enabling safer access to functional organoarsenic compounds. researchgate.net Future work will likely focus on refining these methods and developing entirely new synthetic strategies to access a wider variety of arsole architectures. This includes the design and synthesis of complex fused arsole systems, such as dithienoarsoles and benzarsoles, chemistryviews.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net as well as arsole-containing polymers and macrocycles. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The incorporation of different substituents and fused ring systems allows for the tuning of electronic and steric properties, leading to novel scaffolds with tailored characteristics for various applications. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Expanding Applications in Functional Materials Science
Arsole derivatives have shown promise in the field of functional materials due to their unique photophysical and electronic properties. Research is ongoing to explore their applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemistryviews.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The ability of arsoles to exhibit luminescence and, in some cases, phosphorescence, makes them interesting candidates for emissive materials. researchgate.netmdpi.comresearchgate.net Future research will focus on optimizing the structure of arsole derivatives to enhance properties such as charge carrier mobility, luminescence quantum yield, and stability for specific material applications. researchgate.netrsc.org The potential for using arsole-containing materials in sensing applications, leveraging the sensitivity of the arsenic center to its chemical environment, is also an emerging area. chemistryviews.org
Q & A
Q. What are the standard synthetic routes for 3H-arsole, and how can experimental reproducibility be ensured?
To synthesize 3H-arsole, researchers typically employ cycloaddition reactions involving arsenic precursors (e.g., arsenic trichloride) and conjugated dienes under inert conditions. Key steps include rigorous purification via column chromatography and characterization via / NMR and X-ray crystallography. Reproducibility hinges on meticulous documentation of reaction parameters (temperature, solvent purity, stoichiometry) and validation through independent replication .
Q. How do researchers characterize 3H-arsole’s molecular structure and confirm its purity?
Structural confirmation involves spectroscopic techniques:
- NMR : and NMR identify aromatic proton environments and carbon-arsenic bonding.
- X-ray crystallography : Resolves bond lengths and angles, critical for distinguishing 3H-arsole from its isomers.
- Mass spectrometry : Validates molecular weight and isotopic patterns. Purity is assessed via HPLC or GC-MS, with discrepancies addressed by repeating synthesis under controlled conditions .
Q. What factors influence the stability of 3H-arsole under ambient conditions?
Stability studies require controlled environments to assess:
- Air sensitivity : Use Schlenk lines or gloveboxes to prevent oxidation.
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds.
- Solvent effects : Polar solvents may accelerate degradation; stability is monitored via UV-Vis spectroscopy over time. Contradictory findings (e.g., varying half-lives) should be cross-validated using multiple analytical methods .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for 3H-arsole derivatives be resolved?
Discrepancies (e.g., conflicting NMR shifts) often stem from solvent polarity, temperature, or impurities. Mitigation strategies include:
- Standardized protocols : Use deuterated solvents and calibrate instruments with internal standards.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions.
- Error analysis : Quantify uncertainties in peak integration and crystallographic resolution .
Q. What experimental designs are optimal for studying 3H-arsole’s reactivity in catalytic applications?
Reactivity studies should employ:
- Kinetic profiling : Use stopped-flow techniques to monitor fast reactions.
- Substrate scope analysis : Test diverse electrophiles/nucleophiles to map reaction mechanisms.
- In situ spectroscopy : Raman or IR spectroscopy tracks intermediate formation. Conflicting results (e.g., unexpected byproducts) require revisiting reaction conditions or exploring alternative mechanistic pathways .
Q. Which computational methods best predict 3H-arsole’s electronic properties and aromaticity?
DFT (e.g., B3LYP/def2-TZVP) calculates frontier molecular orbitals and nucleus-independent chemical shifts (NICS) to evaluate aromaticity. Benchmark against experimental data (e.g., X-ray bond lengths) ensures accuracy. Discrepancies between theory and experiment may indicate limitations in basis sets or solvent effects in simulations .
Data Analysis and Publication
Q. How should researchers present raw and processed data for 3H-arsole studies to ensure transparency?
- Raw data : Include in appendices (e.g., NMR spectra, crystallographic .cif files).
- Processed data : Tabulate key metrics (e.g., bond lengths, reaction yields) in the main text.
- Statistical validation : Use error bars for replicate experiments and disclose software settings (e.g., Gaussian convergence criteria) .
Q. What ethical considerations apply to publishing 3H-arsole research involving hazardous materials?
Disclose arsenic handling protocols (e.g., waste disposal, safety equipment) and confirm compliance with institutional guidelines. Address conflicts of interest (e.g., funding sources) and ensure data availability for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
